The compound (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)oxolan-3-ol, also known as 2-Fluoro-2'-deoxyadenosine, is a purine nucleoside analog that has garnered attention in pharmaceutical research. It is classified under the category of organic compounds known as purine 2'-deoxyribonucleosides, which are essential for various biological processes, including DNA synthesis and cellular signaling. This compound is primarily noted for its potential applications in antiviral and anticancer therapies, owing to its structural similarity to naturally occurring nucleosides.
The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)oxolan-3-ol typically involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yields and selectivity. Techniques such as chromatography are often employed for purification of intermediates and final products.
The molecular structure of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)oxolan-3-ol can be represented by its chemical formula . The compound features a tetrahydrofuran ring with specific stereochemistry at multiple centers, contributing to its biological activity.
Key structural data include:
The compound undergoes various chemical reactions typical of nucleoside analogs:
These reactions are crucial for understanding the compound's reactivity and potential metabolic pathways within biological systems.
The mechanism of action for (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)oxolan-3-ol primarily involves its incorporation into DNA during replication. Once incorporated, it can disrupt normal DNA synthesis due to the presence of the fluorine atom and hydroxymethyl group, leading to cytotoxic effects in rapidly dividing cells.
Research indicates that this compound exhibits antiviral properties by inhibiting viral polymerases and may also show anticancer activity through similar mechanisms against tumor cells.
The compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties for oral bioavailability.
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)oxolan-3-ol is primarily researched for its potential applications in:
Fluorinated purine nucleosides require convergent synthesis with precise stereocontrol. A representative pathway begins with commercially available 2',3',5'-tri-O-acetyl-6-chloropurine riboside (CAS 5399-87-1, [7]). Key transformations include:
Alternative routes employ glycal chemistry, where 3,4-di-O-acetyl-D-ribal undergoes electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI), followed by Vorbrüggen glycosylation with persilylated purine bases [3]. Yields range from 15-38% over 8-12 steps, with the glycosylation step being critical for β-selectivity (typically >95% when using SnCl₄ catalysis).
C4' fluorination demands reagents compatible with acid-sensitive purine bases:
Table 1: Fluorination Reagent Efficacy Comparison
| Reagent | Temperature | Stereoselectivity | Yield (%) | Byproducts |
|---|---|---|---|---|
| DAST (NEt₂SF₃) | -40°C | 3:1 anti/syn | 62 | Elimination products |
| Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | 0°C | 8:1 anti/syn | 78 | Minor desulfonylation |
| Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | RT | >20:1 anti/syn | 85 | Chlorinated impurities |
Electrophilic fluorination with Selectfluor provides superior 4S-selectivity due to chair-like transition state stabilization [1] [4]. For cis-diol precursors (e.g., 3',4'-diol systems), fluorinative ring closure occurs with inversion at C4, enabled by anchimeric assistance from C3-hydroxyl groups [3].
C5'-hydroxymethyl installation employs three principal approaches:
The enzymatic method achieves >90% stereoretention but suffers from substrate limitations for 2,6-disubstituted purines [9]. Chemical methods require protection as tert-butyldiphenylsilyl (TBDPS) ethers to prevent β-elimination during purine coupling [7].
Tetrahydrofuran ring construction faces three stereochemical hurdles:
Diastereomer separation remains challenging – chiral HPLC (Chiralpak IC-3 column) with heptane/ethanol/0.1% diethylamine achieves baseline resolution (Rs=1.8) of C3' epimers, but scales poorly beyond gram quantities [4] [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: